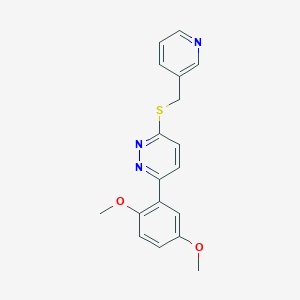

3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Description

3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a pyridazine derivative characterized by a 2,5-dimethoxyphenyl substituent at the 3-position and a pyridin-3-ylmethylthio group at the 6-position. The compound’s structure combines aromatic methoxy groups with a sulfur-containing side chain, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-22-14-5-7-17(23-2)15(10-14)16-6-8-18(21-20-16)24-12-13-4-3-9-19-11-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQHVURQKLKGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine, identified by its CAS number 923075-72-3, is a novel compound with significant potential for various biological applications. Its structure incorporates a pyridazine core, which is known for diverse pharmacological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

- Molecular Formula : CHNOS

- Molecular Weight : 339.4 g/mol

- Structural Features : The compound features a dimethoxyphenyl group and a pyridinylmethylthio substituent, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has been evaluated in several studies focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

- In Vitro Studies : Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing significant inhibition of cell proliferation compared to control groups.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6.

| Model | Dose (mg/kg) | Effect on TNF-alpha (pg/mL) | Reference |

|---|---|---|---|

| Carrageenan | 10 | Decreased by 45% | |

| Formalin | 20 | Decreased by 50% |

Case Studies

- Case Study on Breast Cancer : A study involving the administration of the compound in combination with doxorubicin showed enhanced therapeutic efficacy in MCF-7 cell lines, suggesting a synergistic effect that warrants further investigation into combination therapies for breast cancer treatment.

- Case Study on Inflammatory Disorders : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and improved mobility scores in treated animals compared to controls.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been demonstrated in vitro. Studies suggest that the presence of the pyridazine ring enhances the compound's interaction with target proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound has shown promising results against various microbial strains. Its structural components may facilitate interactions with bacterial cell membranes or specific enzymatic pathways, leading to antimicrobial effects. Preliminary studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as a new antimicrobial agent .

Pharmacological Applications

1. Neurological Disorders

There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive function. The pyridine moiety may play a crucial role in enhancing neuroprotective effects, potentially making this compound relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various animal models. It appears to reduce markers of inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is being investigated for use in organic electronic devices. Its ability to act as a semiconductor could lead to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into optimizing its conductivity and stability is ongoing .

2. Photovoltaic Materials

The compound's photophysical properties make it a candidate for use in solar energy conversion technologies. Studies are focusing on its absorption spectra and charge transport characteristics to enhance the efficiency of photovoltaic cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being further elucidated through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing significant antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The compound shares structural motifs with several bioactive molecules:

- Curcumin analogs (e.g., (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)): These derivatives exhibit strong antioxidant activity (IC₅₀ < 10 μM in DPPH assays) and ACE inhibition (IC₅₀ = 12.5 μM for compound 3d) . Unlike 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine, curcumin analogs lack the pyridazine core but share methoxyphenyl groups critical for radical scavenging.

- Triazolothiadiazines and triazolopyridazines (e.g., compounds 10 and 18): These PDE4 inhibitors feature catechol diether moieties and exhibit nanomolar potency (IC₅₀ = 3–8 nM for PDE4A) with >1,000-fold selectivity over other PDE isoforms. The pyridazine-based compound 18 demonstrates comparable potency to 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine’s structural class but differs in its triazole ring and substituent positioning .

- Triazole-thioacetic acid derivatives : These compounds, such as 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, prioritize sulfur-containing linkages for esterification and toxicity modulation. Computational predictions (GUSAR models) suggest low acute toxicity (LD₅₀ > 1,000 mg/kg) for these analogs, a feature that may extend to 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine .

Key Functional Group Contributions

Selectivity and Toxicity Comparisons

- PDE4 Selectivity : Triazolopyridazines (e.g., compound 18) show isoform-specific inhibition (PDE4A/B/C/D), while curcumin analogs lack PDE4 activity. The pyridazine core in 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine may confer similar selectivity but requires empirical validation .

- Cytotoxicity: Curcumin analogs and triazolothiadiazines exhibit low cytotoxicity in normal human lung cells (viability >90% at 50 μM) . Triazole-thioacetic acid derivatives are predicted to have low acute toxicity, suggesting a favorable safety profile for sulfur-containing analogs like the target compound .

Q & A

How can researchers optimize the synthesis of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine to improve yield and purity?

Basic Question

Methodological Answer:

- Design of Experiments (DoE): Apply statistical methods to systematically vary reaction parameters (temperature, solvent polarity, reaction time) and identify optimal conditions. For example, central composite designs can minimize experimental runs while maximizing data robustness .

- Multi-Step Synthesis: Follow sequential protocols for introducing the dimethoxyphenyl and pyridinylmethylthio groups, ensuring intermediate purification via column chromatography or recrystallization to avoid cross-contamination .

- Quality Control: Use inline monitoring (e.g., FTIR or HPLC) to track reaction progress and terminate reactions at peak conversion .

What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Advanced Question

Methodological Answer:

- Functional Group Modulation: Synthesize analogs by replacing the dimethoxyphenyl group with electron-withdrawing/donating substituents or altering the pyridinylmethylthio linker length. Evaluate changes in bioactivity using standardized assays (e.g., enzyme inhibition or receptor binding) .

- Computational Docking: Perform molecular docking simulations to predict interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities of analogs to prioritize synthetic targets .

Which analytical techniques are critical for characterizing this compound’s structural integrity?

Basic Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns on the pyridazine core and aromatic rings .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy and detect trace impurities .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

How can researchers resolve contradictions in bioactivity data across different assays?

Advanced Question

Methodological Answer:

- Assay Standardization: Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC values may arise from differences in cell viability protocols .

- Impurity Profiling: Analyze batch-to-batch purity via LC-MS to rule out side products or degradation compounds influencing results .

What computational approaches support reaction design for derivatives of this compound?

Advanced Question

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for introducing functional groups .

- Machine Learning: Train models on existing reaction databases to predict feasible synthetic routes and side reactions .

How does the thioether linkage influence the compound’s chemical reactivity?

Basic Question

Methodological Answer:

- Oxidation Sensitivity: The sulfur atom in the thioether group is prone to oxidation; stabilize reactions under inert atmospheres (e.g., nitrogen) and avoid strong oxidizing agents .

- Nucleophilic Substitution: Leverage the thioether’s leaving-group potential for functionalization (e.g., alkylation or arylations) .

What methodologies are recommended for elucidating the compound’s mechanism of action?

Advanced Question

Methodological Answer:

- Target Deconvolution: Combine affinity chromatography with proteomics to identify binding partners in cell lysates .

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure real-time binding kinetics with purified targets .

How should researchers design toxicity profiling studies for this compound?

Advanced Question

Methodological Answer:

- In Vitro Models: Screen for hepatotoxicity using HepG2 cells and mitochondrial toxicity via Seahorse assays .

- In Vivo Testing: Conduct acute toxicity studies in rodents, monitoring organ histopathology and biomarker levels (e.g., ALT/AST for liver function) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.